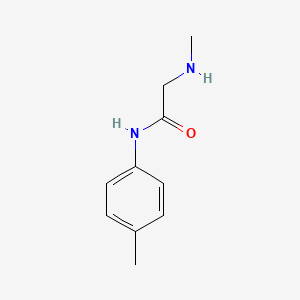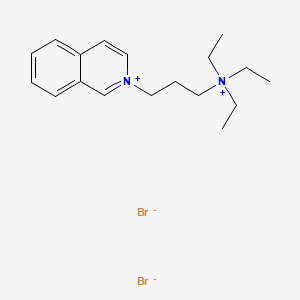
2-(methylamino)-N-(4-methylphenyl)acetamide
Descripción general
Descripción
2-(Methylamino)-N-(4-methylphenyl)acetamide, also known as MAM-4-MP, is a versatile compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as substituted phenethylamines, which are derivatives of phenethylamine (PEA). MAM-4-MP has a wide range of physiological and biochemical effects, and is an important tool for scientists studying the effects of neurotransmitters on the body.
Aplicaciones Científicas De Investigación
“2-(methylamino)-N-(4-methylphenyl)acetamide”, also known as Mephedrone or 4-MMC, is a synthetic cathinone and a β-ketoamphetamine . It was originally created as a research chemical resembling MDMA in 1929 . Here are some of its applications:
-
Recreational Use : Mephedrone has gained recognition due to its ability to induce hallucinations and stimulate the mind, making it prone to misuse . It became popular among individuals seeking recreational drug experiences between 2007 and 2009, as it became accessible for purchase on underground online platforms .
-
Research Chemical : Mephedrone was originally created as a research chemical . It is often used in scientific research to study its effects and potential risks .
-
Pharmacokinetics and Pharmacodynamics Study : Mephedrone is used in the study of pharmacokinetics (how the body affects a drug) and pharmacodynamics (how a drug affects the body) .
“2-(methylamino)-N-(4-methylphenyl)acetamide”, also known as Mephedrone or 4-MMC, is a synthetic cathinone and a β-ketoamphetamine . It was originally created as a research chemical resembling MDMA in 1929 . Here are some of its applications:
-
Recreational Use : Mephedrone has gained recognition due to its ability to induce hallucinations and stimulate the mind, making it prone to misuse . It became popular among individuals seeking recreational drug experiences between 2007 and 2009, as it became accessible for purchase on underground online platforms .
-
Research Chemical : Mephedrone was originally created as a research chemical . It is often used in scientific research to study its effects and potential risks .
-
Pharmacokinetics and Pharmacodynamics Study : Mephedrone is used in the study of pharmacokinetics (how the body affects a drug) and pharmacodynamics (how a drug affects the body) .
-
Synthesis and Chemical Properties Study : Mephedrone is used in the study of its synthesis and chemical properties . The most common synthesis method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine, followed by acidification into hydrochloride or hydrobromide salt .
-
Risk Assessment : Mephedrone is used in risk assessment studies to understand its health and social risks .
-
Regulatory Measures Study : Mephedrone is used in the study of its legal status and regulatory measures .
Propiedades
IUPAC Name |
2-(methylamino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYCJXKBBVZZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368407 | |
| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(4-methylphenyl)acetamide | |
CAS RN |
64642-17-7 | |
| Record name | 2-(methylamino)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















